molecular formula C8H8N2O3 B1294709 5-Hydroxyisophthalamide CAS No. 68052-43-7

5-Hydroxyisophthalamide

Cat. No. B1294709
CAS RN: 68052-43-7
M. Wt: 180.16 g/mol
InChI Key: DAKUZVFMMZMWMT-UHFFFAOYSA-N
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Description

5-Hydroxyisophthalamide is a chemical compound that serves as a key intermediate in the synthesis of various polymeric materials. It is characterized by the presence of a hydroxy group attached to an isophthalic acid moiety, which allows for further functionalization and incorporation into larger molecular structures. The compound's derivatives have been explored for their potential applications in creating photoactive polyamides, dendritic polyamides, and other aromatic polymers with unique physical and chemical properties .

Synthesis Analysis

The synthesis of compounds related to 5-Hydroxyisophthalamide involves various methods, including microwave-assisted polycondensation in ionic liquids, one-pot procedures for dendritic polyamides, and condensation phosphorylation methods for polyisophthalamides . These methods aim to achieve high yields, high molecular weights, and specific structural features that impart desired properties to the resulting polymers. For instance, the use of 5-(3-acetoxynaphthoylamino)-isophthalic acid in the synthesis of photoactive polyamides demonstrates the versatility of isophthalamide derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of 5-Hydroxyisophthalamide derivatives is crucial for their function. For example, the presence of hydroxylic groups in polyisophthalamides enhances water affinity and affects thermal resistance and glass transition temperatures . The structural analysis of transition metal cation polymers bridged by 5-aminoisophthalic acid ligands reveals intricate three-dimensional frameworks formed through hydrogen bonding, which can exhibit interesting magnetic properties .

Chemical Reactions Analysis

Chemical reactions involving 5-Hydroxyisophthalamide derivatives can lead to various molecular rearrangements and the formation of complex structures. For instance, a Smiles-type intramolecular rearrangement has been observed in alkaline solutions for certain isophthalamide derivatives . Additionally, the synthesis of dendritic polyamides and the self-assembly of alkoxyisophthalamides demonstrate the reactivity and versatility of these compounds in forming highly branched or helical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyisophthalamide derivatives are influenced by their molecular structure. The introduction of hydroxy groups can significantly increase water uptake and decrease contact angles, indicating enhanced hydrophilicity . The thermal stability of these polymers is also noteworthy, with some showing high char yields and stability at elevated temperatures . The magnetic properties of metal cation polymers bridged by isophthalamide derivatives are another area of interest, with observed antiferromagnetic and ferromagnetic behaviors . Furthermore, the antimicrobial activities of 5-hydroxyisophthalate complexes have been evaluated, although they exhibited only weak antibiotic activities against tested microorganisms .

Scientific Research Applications

Luminescent Tb(III) Complexes

5-Hydroxyisophthalamide ligands have been explored in the synthesis of highly luminescent Tb(III) complexes. Research shows that substituting the isophthalamide ring affects both the ligand and Tb(III) emission, with a particular focus on understanding the relationship between the ligand's excited states and Tb(III) luminescence. This has implications for developing new luminescent materials (Samuel, Xu, & Raymond, 2009).

CO2 Separation Membranes

5-Hydroxyisophthalamide has been investigated for its role in enhancing the transport of CO2 molecules in polymer composite membranes. This study revealed that 5-hydroxyisophthalamide, when incorporated into a poly(ethylene oxide) matrix, improved membrane performance for CO2 separation, offering potential applications in gas separation technologies (Yoon & Kang, 2018).

Polyamide Dendrons

Research on polyamide dendrons based on 5-(2-aminoethoxy)-isophthalic acid, a derivative of 5-hydroxyisophthalamide, has been conducted. These dendrons were synthesized up to the fourth generation, using methods from peptide chemistry, showing potential for applications in the field of polymer chemistry (Voit & Wolf, 1997).

Polyisophthalamides with Phenoxy Pendant Groups

Studies on polyisophthalamides with phenoxy pendant groups, derived from 5-phenoxyisophthaloyl chloride, have been conducted to understand their mechanical, thermal, and solubility properties. This research highlights the potential of 5-hydroxyisophthalamide derivatives in creating materials with specific physical characteristics (Meléndez, Campa, & Abajo, 1988).

Poly(urethane-amide)s with Enhanced Thermal Stability

The synthesis of novel poly(urethane-amide)s using N1,N3-bis(5-hydroxynaphthalene-1-yl) isophthalamide demonstrates improved thermal stability. This research suggests that 5-hydroxyisophthalamide derivatives can be used to produce polymers with enhanced thermal properties for industrial applications (Rahmatkhah & Mehdipour‐Ataei, 2021).

Safety And Hazards

The safety data sheet for 5-Hydroxyisophthalamide indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-hydroxybenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKUZVFMMZMWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071040
Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyisophthalamide

CAS RN

68052-43-7
Record name 5-Hydroxy-1,3-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68052-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052437
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Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
Source EPA Chemicals under the TSCA
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Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyisophthaldiamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H Nakayama, N Adachi, H Atarashi, T Uchida… - Polymer, 2017 - Elsevier
… Size control of the poly (1,4-phenylene-5-hydroxyisophthalamide) hollow spheres was examined by tuning the polymerization condition, focusing on concentration, temperature and …
Number of citations: 10 www.sciencedirect.com
H Nakayama, Y Fujitsu, T Uchida… - Journal of Polymer …, 2015 - Wiley Online Library
… Hollow spheres of poly(1,4-phenylene-5-hydroxyisophthalamide) had been obtained by the reaction-induced phase separation during polymerization of 5-hydroxyisophthalic acid and 1…
Number of citations: 3 onlinelibrary.wiley.com
E Elacqua, M Weck - Chemistry–A European Journal, 2015 - Wiley Online Library
… ‐1,9‐diene in the presence of Hoveyda–Grubbs 2nd generation initiator, with terminating agents based on N 1 ,N 3 ‐bis(6‐butyramidopyridin‐2‐yl)‐5‐hydroxyisophthalamide (Hamilton …
H Nakayama, N Kibayashi, H Atarashi… - Journal of Fiber …, 2023 - jstage.jst.go.jp
… Hollow spheres of poly (1,4-phenylene-5-hydroxyisophthalamide) (PPHIA) which was an intractable aromatic polyamide were prepared by the reaction-induced phase separation …
Number of citations: 2 www.jstage.jst.go.jp
A Croom, KB Manning, M Weck - Macromolecules, 2016 - ACS Publications
… A chiral poly(isocyanide) block was obtained using a palladium–ethynyl complex modified with the N 1 ,N 3 -bis(6-butyramidopyridin-2-yl)-5-hydroxyisophthalamide (Hamilton wedge) …
Number of citations: 30 pubs.acs.org
Y Fujitsu, H Nakayama, T Uchida… - Journal of Polymer …, 2013 - Wiley Online Library
… With respect to poly(1,4-phenylene-5-hydroxyisophthalamide) (PPHIA) prepared from HIPA … to form poly(1,3-phenylene-5-hydroxyisophthalamide) (PMHIA). The spheres were obtained …
Number of citations: 8 onlinelibrary.wiley.com
M Ueda, T Morosumi, M Kakuta, R Sato - Polymer journal, 1990 - nature.com
… Furthermore, the synthesis of N,N'diphenyl-5-hydroxyisophthalamide (5) from 2f and aniline was carried out in the presence of 1. The reaction was completed in 1 h at room temperature …
Number of citations: 29 www.nature.com
E Elacqua, DS Lye, M Weck - Accounts of chemical research, 2014 - ACS Publications
… In 1988, Andrew Hamilton designed a supramolecular receptor based upon N 1 ,N 3 -bis(6-butyramidopyridin-2-yl)-5-hydroxyisophthalamide, colloquially referred to as the Hamilton …
Number of citations: 134 pubs.acs.org
P Carretero, S Molina, R Sandín… - Journal of Polymer …, 2013 - Wiley Online Library
Novel polyisophthalamides containing pendent poly(ethylene oxide) (PEO) sequences were prepared by grafting PEO onto poly(5‐hydroxy‐isophthalamide)s (HO‐PIPAs). First, an …
Number of citations: 8 onlinelibrary.wiley.com
H Nakayama - 2023 - ousar.lib.okayama-u.ac.jp
… Poly(1,4-benzaniline-5hydroxyisophthalamide) (PBHIA) were prepared from HIPA and 4,4-DABA with elimination of water. Polymerization results shown in Table 1 (Run No. 10 and 11). …
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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